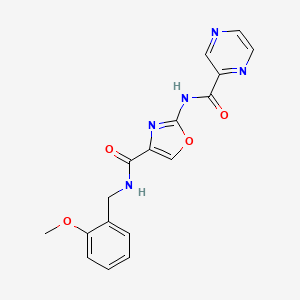

N-(2-methoxybenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-methoxybenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a synthetic organic compound characterized by its complex molecular structure, which includes a methoxybenzyl group, a pyrazine carboxamide moiety, and an oxazole carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate α-haloketone with an amide or nitrile under basic conditions.

Introduction of the Pyrazine Carboxamide Group: This step often involves the coupling of a pyrazine derivative with the oxazole intermediate using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Attachment of the Methoxybenzyl Group: The final step may involve the alkylation of the intermediate with 2-methoxybenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

Reduction: Reduction reactions can target the oxazole or pyrazine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of dihydro or tetrahydro derivatives.

Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxybenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme in a metabolic pathway, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-(2-methoxybenzyl)-2-(pyridine-2-carboxamido)oxazole-4-carboxamide

- N-(2-methoxybenzyl)-2-(pyrimidine-2-carboxamido)oxazole-4-carboxamide

- N-(2-methoxybenzyl)-2-(quinoline-2-carboxamido)oxazole-4-carboxamide

Uniqueness

Compared to similar compounds, N-(2-methoxybenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide may exhibit unique biological activities due to the presence of the pyrazine ring, which can interact differently with biological targets compared to pyridine, pyrimidine, or quinoline rings. This uniqueness can be leveraged in the design of new drugs with improved efficacy and selectivity.

Biological Activity

N-(2-methoxybenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a compound that belongs to the class of oxazole derivatives, which have garnered attention due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented as follows:

This structure features a methoxybenzyl group, a pyrazine moiety, and an oxazole ring, which contribute to its biological properties.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, pyrazine derivatives have been shown to induce apoptosis in cancer cells. A study involving a pyrazine derivative demonstrated its ability to inhibit the proliferation of K562 leukemia cells by inducing cell cycle arrest and apoptosis, with an IC50 value of 25 μM after 72 hours of treatment .

Key Findings:

- Mechanism of Action: The compound induces apoptosis by downregulating anti-apoptotic proteins (Bcl-2 and Survivin) and upregulating pro-apoptotic proteins (Bax) in K562 cells.

- Effect on Cell Cycle: The compound causes cell cycle arrest at the G0/G1 phase, leading to an increased sub-G1 population indicative of apoptosis.

Structure-Activity Relationship (SAR)

The biological evaluation of related oxazole derivatives has led to insights into their structure-activity relationships. For example, modifications in the oxazole ring or substituents significantly affect their potency as inhibitors of various biological targets . The introduction of different aryl groups has been shown to enhance activity against specific cancer cell lines.

| Compound | Structure | IC50 (µM) | Target |

|---|---|---|---|

| 1 | Structure 1 | 25 | K562 Leukemia Cells |

| 2 | Structure 2 | 11.4 | MES Model |

| 3 | Structure 3 | 31.7 | Sc-PTZ Model |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively documented; however, studies on similar compounds suggest favorable absorption and distribution characteristics. Toxicological assessments are crucial for evaluating the safety profile before clinical applications.

Case Studies

- Study on Pyrazine Derivatives: A recent study evaluated various pyrazine derivatives for their anticancer properties and found that specific modifications led to enhanced efficacy against different cancer types. The findings suggest that this compound could be a candidate for further investigation in cancer therapy .

- In Vivo Models: Research on related compounds indicated promising results in animal models, showcasing the potential for translation into therapeutic use. For example, compounds exhibiting high potency in vitro also demonstrated significant tumor regression in xenograft models.

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O4/c1-25-14-5-3-2-4-11(14)8-20-15(23)13-10-26-17(21-13)22-16(24)12-9-18-6-7-19-12/h2-7,9-10H,8H2,1H3,(H,20,23)(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQLEXAFGFVQMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.